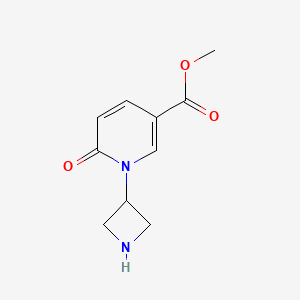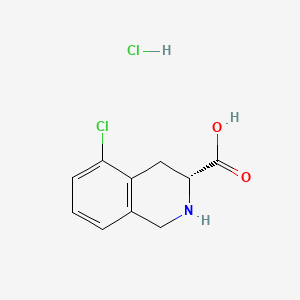
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a difluoroethyl group and a methylamine group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate, to achieve electrophilic 2,2-difluoroethylation of nucleophiles like amines . The reaction conditions often include the use of oxidants and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Addition Reactions: The piperidine ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like iodine, reducing agents, and nucleophiles such as thiols, amines, and alcohols . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted piperidine derivatives, while oxidation reactions can produce oxidized nitrogen-containing compounds.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with specific receptors and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl Compounds: These compounds contain a trifluoroethylidene group and exhibit similar reactivity and applications.
Unsaturated Adamantane Derivatives: These compounds have high reactivity and are used in similar synthetic and industrial applications.
Uniqueness
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is unique due to the presence of the difluoroethyl group, which imparts specific chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H18Cl2F2N2 |
|---|---|
Poids moléculaire |
251.14 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H16F2N2.2ClH/c1-11-7-2-4-12(5-3-7)6-8(9)10;;/h7-8,11H,2-6H2,1H3;2*1H |
Clé InChI |
WUGQJUUKIHGEMO-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCN(CC1)CC(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)







![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)





